1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride
CAS No.: 69766-48-9
Cat. No.: VC18445961
Molecular Formula: C21H22ClNO2
Molecular Weight: 355.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69766-48-9 |
|---|---|
| Molecular Formula | C21H22ClNO2 |
| Molecular Weight | 355.9 g/mol |
| IUPAC Name | 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride |
| Standard InChI | InChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H |
| Standard InChI Key | TVLGALHNALMDTF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2C[NH+](C1)CC2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35.[Cl-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclo[3.2.1]octane scaffold, where a nitrogen atom forms part of the bicyclic system, contributing to its cationic charge. The fluorene group—a fused tricyclic aromatic system—is esterified to the bicyclic core via a carboxylate linker. The chloride ion serves as the counterion, stabilizing the positively charged nitrogen.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₂ClNO₂ | |
| Molecular Weight | 355.9 g/mol | |
| LogP (Consensus) | 3.72 | |
| Water Solubility (ESOL) | 0.0067 mg/mL | |
| BBB Permeability | Yes |
The compound’s moderate lipophilicity (LogP 3.72) and low aqueous solubility (0.0067 mg/mL) suggest challenges in bioavailability, necessitating formulation optimization for therapeutic use .
Biological Activity and Mechanism
Muscarinic Receptor Antagonism
The compound acts as a potent antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M₁ and M₃ subtypes. By blocking acetylcholine signaling, it inhibits downstream pathways involving phospholipase C and inositol trisphosphate, which are critical in smooth muscle contraction and glandular secretion.
Therapeutic Implications
Preclinical studies highlight its potential in:
-
Asthma Management: Reducing bronchoconstriction via M₃ receptor blockade in airway smooth muscles.
-
Neurological Disorders: Modulating central mAChRs to address cognitive deficits in Alzheimer’s disease.
-
Overactive Bladder: Relaxing detrusor muscle activity through peripheral anticholinergic effects.
Pharmacological Research Findings
In Vitro Efficacy
Table 2: Receptor Binding Affinity
| Receptor Subtype | IC₅₀ (nM) | Assay Type |
|---|---|---|
| M₁ | 12.4 | Radioligand |
| M₃ | 8.7 | Functional |
| M₅ | 142.6 | Radioligand |
Selectivity for M₁/M₃ over M₅ receptors (16-fold) reduces off-target effects compared to non-selective anticholinergics.
Structural Analog Comparisons
Table 3: Analog Activity Profiles
| Analog | M₁ IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|
| Parent Compound | 12.4 | 0.0067 |
| N-Methyl Bicyclic Variant | 28.9 | 0.014 |
| Fluorene-Free Derivative | 76.3 | 0.098 |
Modifications to the bicyclic core or fluorene group reduce potency but improve solubility, highlighting structure-activity trade-offs.
Challenges and Future Directions
Pharmacokinetic Limitations
Despite high receptor affinity, the compound’s poor solubility and first-pass metabolism hinder oral bioavailability. Prodrug strategies or nanoparticle delivery systems may address these limitations .
Target Validation
Ongoing research aims to clarify its effects on CNS versus peripheral mAChRs. PET imaging studies with radiolabeled analogs could map receptor occupancy in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume